molecular formula C7H7FN2O B1330726 3-Fluorobenzhydrazide CAS No. 499-55-8

3-Fluorobenzhydrazide

Cat. No. B1330726
CAS RN: 499-55-8
M. Wt: 154.14 g/mol
InChI Key: UUISEXNUHLZEDB-UHFFFAOYSA-N
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Description

3-Fluorobenzhydrazide is a synthetic organic compound with the molecular formula C7H7FN2O . It is also known as 3-Fluorobenzoic hydrazide and N-(3-Fluorophenyl) hydrazinecarboxamide.


Synthesis Analysis

3-Fluorobenzhydrazide can be synthesized as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process . The synthesis of hydrazides was achieved by a one-pot conventional method where benzoic acid or its derivative was dissolved in ethanol .


Molecular Structure Analysis

The molecular weight of 3-Fluorobenzhydrazide is 154.1417 . The IUPAC Standard InChI is InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) . The CAS Registry Number is 499-55-8 .

Scientific Research Applications

Organic Synthesis

3-Fluorobenzhydrazide: is a valuable intermediate in organic synthesis. It is used to synthesize various organic compounds, including polyamides, polyurethanes, and polyesters . Its ability to act as a building block for complex molecules makes it indispensable in the creation of polymers with specific properties tailored for different applications.

Drug Discovery

In the realm of drug discovery, 3-Fluorobenzhydrazide plays a crucial role as a precursor in the synthesis of potential pharmacological agents . Its incorporation into drug candidates can influence the pharmacokinetic and pharmacodynamic profiles, potentially leading to the development of new medications with enhanced efficacy and safety.

Chemical Biology

3-Fluorobenzhydrazide: is utilized in chemical biology research to study and manipulate biological systems . It can be used to design and synthesize molecules that interact with biological targets, aiding in the understanding of biological processes and the development of therapeutic agents.

Catalyst in Organic Reactions

This compound serves as a catalyst in various organic reactions, facilitating the formation of aryl-aryl bonds, carbon-carbon bonds, and carbon-nitrogen bonds . As a proton acceptor, it is involved in the synthesis of amides and other nitrogen-containing compounds, which are prevalent in many organic molecules.

Analytical Chemistry

In analytical chemistry, 3-Fluorobenzhydrazide is employed as a reagent. Its properties allow for the activation of aryl halides in the presence of a base, which is useful in various chemical analyses and reactions .

Fluorescent Dye Production

The compound’s role extends to the production of fluorescent dyes. These dyes are significant in a variety of applications, including biological imaging, where they help in visualizing and tracking biological processes in real-time .

Each of these applications demonstrates the versatility and importance of 3-Fluorobenzhydrazide in scientific research. Its multifaceted uses span across different fields, highlighting its significance as a compound in both industrial and research settings. The molecular formula of 3-Fluorobenzhydrazide is

C7H7FN2O C_7H_7FN_2O C7​H7​FN2​O

, and it has a molecular weight of 154.14 g/mol .

Mechanism of Action

properties

IUPAC Name

3-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUISEXNUHLZEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325997
Record name 3-Fluorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzhydrazide

CAS RN

499-55-8
Record name Benzoic acid, 3-fluoro-, hydrazide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 499-55-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522533
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Fluorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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